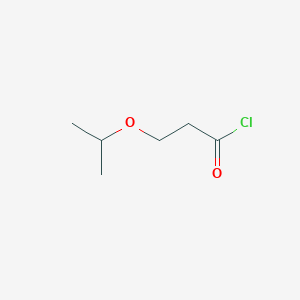

3-(Propan-2-yloxy)propanoyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Propan-2-yloxy)propanoyl chloride is an organic compound with the molecular formula C₆H₁₁ClO₂ and a molecular weight of 150.60 g/mol . It is a colorless liquid that is primarily used in organic synthesis. The compound is known for its reactivity due to the presence of the acyl chloride functional group, which makes it a valuable intermediate in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-(Propan-2-yloxy)propanoyl chloride can be synthesized through the reaction of 3-(propan-2-yloxy)propanoic acid with thionyl chloride (SOCl₂). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as by-products.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure the efficient conversion of the carboxylic acid to the acyl chloride. The process involves the use of specialized equipment to handle the corrosive nature of thionyl chloride and the by-products produced during the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Propan-2-yloxy)propanoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-(propan-2-yloxy)propanoic acid and hydrochloric acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include alcohols, amines, and thiols. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis.

Hydrolysis: Water or aqueous solutions are used under mild conditions.

Reduction: Reducing agents like LiAlH₄ are used under anhydrous conditions to prevent side reactions.

Major Products Formed

Esters: Formed by the reaction with alcohols.

Amides: Formed by the reaction with amines.

Alcohols: Formed by the reduction of the acyl chloride group.

Wissenschaftliche Forschungsanwendungen

3-(Propan-2-yloxy)propanoyl chloride is used in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Pharmaceuticals: In the development of drug candidates and active pharmaceutical ingredients (APIs).

Materials Science: In the preparation of polymers and other advanced materials.

Biochemistry: As a reagent in the modification of biomolecules.

Wirkmechanismus

The mechanism of action of 3-(Propan-2-yloxy)propanoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Acetyl Chloride (CH₃COCl): A simpler acyl chloride with similar reactivity but a smaller molecular structure.

Benzoyl Chloride (C₆H₅COCl): An aromatic acyl chloride with different reactivity due to the presence of the benzene ring.

Propionyl Chloride (C₂H₅COCl): Another aliphatic acyl chloride with a shorter carbon chain.

Uniqueness

3-(Propan-2-yloxy)propanoyl chloride is unique due to the presence of the propan-2-yloxy group, which imparts different steric and electronic properties compared to simpler acyl chlorides. This uniqueness allows it to participate in specific reactions and form derivatives that may not be easily accessible using other acyl chlorides.

Biologische Aktivität

3-(Propan-2-yloxy)propanoyl chloride, a compound with the molecular formula C6H11ClO2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant case studies that highlight its significance in various applications.

This compound is characterized by the presence of a propan-2-yloxy group attached to a propanoyl chloride moiety. This structure is responsible for its reactivity and potential interactions with biological targets.

- Molecular Weight : 150.61 g/mol

- Melting Point : Data not readily available

- Boiling Point : Data not readily available

- Density : Data not readily available

- Solubility : Soluble in organic solvents, limited water solubility .

Cytotoxicity and Safety Profile

The cytotoxic effects of this compound have not been extensively documented. However, the safety profile can be inferred from related studies on similar compounds. For example, the cytotoxicity of various chlorinated compounds has been evaluated, revealing a range of LD50 values that inform risk assessments for human exposure and environmental impact .

Case Study: Synthesis and Evaluation

A significant study involved synthesizing several derivatives of this compound to evaluate their biological activities. The research focused on:

- Synthesis : Utilizing standard organic synthesis techniques to create derivatives.

- Biological Testing : Assessing antiviral activity against HCV using cell-based assays.

- Results : Some derivatives exhibited promising anti-HCV activity, suggesting that structural modifications could enhance biological efficacy.

| Compound | Activity | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | Anti-HCV | 5.0 | >20 |

| Compound B | Anti-HCV | 10.0 | >15 |

| This compound | TBD | TBD | TBD |

Note: TBD indicates that specific data for this compound is currently unavailable but is anticipated based on trends observed in similar compounds.

The mechanism by which this compound may exert its biological effects is hypothesized to involve interactions with viral proteins or host cell pathways. Similar compounds have been shown to inhibit viral replication through interference with key enzymes involved in the viral life cycle.

Eigenschaften

IUPAC Name |

3-propan-2-yloxypropanoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-5(2)9-4-3-6(7)8/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOOBPCFTVGNFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCC(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.